6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core with various substituents, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. The phenyl and pyridinyl substituents are introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl or pyridinyl rings are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings .
Scientific Research Applications
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a similar core structure, known for their antibacterial and antifungal activities.
Uniqueness
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct biological activities and selectivity towards certain molecular targets. Its combination of ethyl, phenyl, and pyridinyl groups enhances its binding affinity and specificity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQBWHIUKIMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.